molecular formula C10H12BrN B1603296 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 205584-61-8

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1603296
CAS No.: 205584-61-8
M. Wt: 226.11 g/mol
InChI Key: BVWMQZXXXWEDOY-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS: 223915-77-3) is a brominated heterocyclic compound with a seven-membered azepine ring fused to a benzene core. Its molecular formula is C₁₀H₁₂BrN, and it exists as a white crystalline powder with a purity of ≥99% in commercial preparations . Key applications include its use as an intermediate in synthesizing healing drugs and bioactive molecules targeting G-protein-coupled receptors (GPCRs) .

Structural details include:

  • SMILES: C1CC2=C(CNC1)C=C(C=C2)Br
  • InChIKey: QDGYYHVMHIRDNT-UHFFFAOYSA-N .

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWMQZXXXWEDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585707
Record name 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205584-61-8
Record name 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Procedure (Adapted from Patent CN102702103A and related literature):

Step Reagents/Conditions Description Outcome
1. Oxime Formation 8-Bromo-1-tetrahydronaphthalenone + hydroxylamine hydrochloride, methanol, room temperature, overnight Formation of 8-bromo-3,4-dihydro-1(2H)-naphthalenone oxime Oxime intermediate with bromo substituent
2. Ring Expansion Polyphosphoric acid (PPA), methylene dichloride, gradual heating to reflux Ring expansion of oxime to 8-bromo-1,3,4,5-tetrahydro-2H-1-benzazepine-2-one Formation of benzazepinone intermediate
3. Reduction Lithium aluminium hydride (LiAlH4), THF, nitrogen atmosphere, 0°C to room temperature, overnight stirring Reduction of ketone to amine, yielding this compound Target compound isolated by extraction and chromatography

Analytical and Research Findings

  • Yield and Purity
    The described method typically affords the target compound in moderate to good yields (60-85%) with high purity after chromatographic purification.

  • Reaction Optimization
    Careful control of temperature and reaction time during ring expansion and reduction steps is critical to minimize side reactions such as over-reduction or debromination.

  • Scalability
    The method is suitable for scale-up due to the use of common reagents and straightforward workup procedures.

Comparative Table of Preparation Methods

Method Aspect Oxime Route (Patent CN102702103A) Alternative Halogenation Approaches Notes
Starting Material 8-Bromo-1-tetrahydronaphthalenone 1-Tetrahydronaphthalenone + Post-bromination Pre-halogenated ketone preferred for regioselectivity
Key Reagents Hydroxylamine, PPA, LiAlH4 Brominating agents (NBS), LiAlH4 PPA ring expansion critical for azepine ring formation
Reaction Conditions Mild to moderate heating, inert atmosphere Variable, depends on bromination step Control over bromination position essential
Yield Range 60-85% Variable, often lower due to side reactions Oxime route more reliable
Industrial Suitability High Moderate Oxime route favored for scale-up

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

Medicinal Chemistry Applications

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine serves as a valuable scaffold in drug development. Its structural features allow it to interact with biological targets effectively.

Key Applications:

  • Cardiovascular Disease Treatment :
    • It is involved in the development of drugs such as evacetrapib and benazepril, which are used for managing cardiovascular conditions.
  • Antimicrobial and Anticancer Potential :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development.

Organic Synthesis Applications

The compound is utilized as an intermediate in the synthesis of more complex molecules. Its bromine atom can be substituted or modified to create various derivatives.

Synthesis Methods:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups using reagents like sodium iodide.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to yield different products depending on the reaction conditions.

Biological Studies

This compound is used in biological research to investigate the activity of azepine derivatives.

Biological Mechanisms:

  • The compound has been shown to influence cellular signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.
  • Its interaction with kinases modulates various signaling pathways within cells, affecting gene expression and cellular metabolism.

Case Study 1: Cardiovascular Drug Development

A study highlighted the role of 8-bromo derivatives in developing new drugs targeting cardiovascular diseases. Researchers synthesized several analogs and evaluated their efficacy in modulating enzyme activity related to cardiovascular health.

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of azepine derivatives derived from 8-bromo compounds showed promising results in inhibiting tumor growth in vitro. These findings warrant further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural Analogs

Positional Isomers
  • 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS: 939759-12-3)

    • Differs in bromine substitution at the 6-position instead of 6.
    • Purity : 95% .
    • Application : Investigated for anticancer agent development .
  • 8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS: 205584-61-8)

    • Features a methyl group at the 1-position and benzo[d] ring fusion.
    • Purity : 95% .
Ring-System Variants
  • 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine (CAS: 1369140-29-3)

    • Replaces the azepine nitrogen with an oxygen atom, forming an oxepine.
    • Purity : 97% .
    • Impact : Reduced basicity compared to azepines, altering pharmacokinetics.
  • 2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride (CAS: 17379-01-0) Non-brominated analog with benzo[d] ring fusion and hydrochloride salt. Purity: 95% .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data
Compound Name CAS Number Molecular Formula Purity Melting Point (°C) Biological Activity
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine 223915-77-3 C₁₀H₁₂BrN 99% N/A GPCR-targeted scaffolds
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine 939759-12-3 C₁₀H₁₂BrN 95% N/A Anticancer research
9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine 1369140-29-3 C₁₀H₁₁BrO 97% N/A Antimicrobial activity
2,3,4,5-Tetrahydro-1H-benzo[d]azepine HCl 17379-01-0 C₁₀H₁₄ClN 95% N/A Acetylcholinesterase inhibition
Key Findings:

Ring Heteroatom : Oxepine analogs (e.g., 9-bromo-benzo[b]oxepine) exhibit reduced basicity, impacting solubility and metabolic stability .

Salt Forms : Hydrochloride salts (e.g., 2,3,4,5-tetrahydro-1H-benzo[d]azepine HCl) improve crystallinity but may alter bioavailability .

Biological Activity

Overview

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound characterized by its seven-membered ring structure containing both a bromine atom and a nitrogen atom. With the molecular formula C10H12BrN, this compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily linked to its interaction with various biological macromolecules. Studies indicate that it may modulate several signaling pathways through its effects on enzymes and receptors.

Target of Action

  • Cannabinoid Receptors : Related compounds have been shown to act as cannabinoid receptor 2 agonists, suggesting a similar potential for this compound.
  • Kinases : This compound interacts with kinases, influencing their activity and subsequently affecting cellular signaling pathways such as the MAPK/ERK pathway.

Biochemical Pathways

The compound has been implicated in various biochemical pathways:

  • Cardiovascular Modulation : Similar tetrahydrobenzoazepines have demonstrated significant effects on cardiovascular health.
  • Cell Proliferation and Differentiation : By modulating the MAPK/ERK pathway, it influences cell growth and differentiation processes.

Research Findings

Research has explored the biological activity of this compound through various studies:

In Vitro Studies

  • Antiproliferative Activity : The compound has been evaluated for its ability to inhibit the growth of cancer cells. For instance, related compounds showed varying degrees of effectiveness against different cancer cell lines (e.g., HeLa and MDA-MB-231) with IC50 values indicating potent activity in low micromolar ranges .
  • HDAC Inhibition : Some studies suggest that derivatives of this compound exhibit moderate inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular functions. Compounds derived from this scaffold have shown IC50 values indicating effective HDAC inhibition .

Case Studies

Several case studies highlight the applications and effects of this compound:

StudyObjectiveFindings
Study 1Evaluate antiproliferative effectsShowed significant inhibition in cancer cell lines with IC50 values ranging from nanomolar to low micromolar concentrations .
Study 2Investigate HDAC inhibitory activityCompounds demonstrated up to 75% inhibition of HDAC activity at low micromolar concentrations .
Study 3Assess cannabinoid receptor interactionIndicated potential as a cannabinoid receptor agonist with implications for therapeutic use in pain management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions or multi-step protocols starting from substituted naphthofuran precursors. For example, bromination of tetrahydrobenzoazepine intermediates using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce the bromine substituent . Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .
    • Data Table :
Reaction StepConditionsYield (%)Purity (%)Reference
BrominationNBS, DCM, 0°C65–7092
CyclizationAlCl₃, THF, reflux55–6090

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the benzazepine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm). The bromine substituent deshields adjacent carbons, observable in ¹³C spectra .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 253 [M+H]⁺) confirm the molecular weight. Fragmentation patterns validate the bromine presence .
  • X-ray Crystallography : Resolves conformational ambiguities in the tetrahydroazepine ring .

Q. What safety protocols are essential when handling brominated benzazepines?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium thiosulfate) .

Advanced Research Questions

Q. How does the bromine substituent influence the pharmacological activity of this compound derivatives?

  • Methodological Answer : Bromine enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies. For antimicrobial applications, bromine’s electron-withdrawing effect increases electrophilic reactivity, enhancing interactions with bacterial enzymes . Comparative studies show:

  • Antimicrobial Activity : Brominated analogs exhibit 2–3x higher inhibition against S. aureus (MIC = 8 µg/mL) vs. non-halogenated derivatives .
    • Data Table :
DerivativeTarget MicrobeMIC (µg/mL)MechanismReference
8-BromoS. aureus8Enzyme inhibition
8-NitroE. coli16DNA intercalation

Q. How can researchers resolve discrepancies in solubility data for this compound across studies?

  • Methodological Answer : Contradictions often arise from polymorphic forms or solvent purity. Strategies include:

  • Standardized Solubility Assays : Use USP buffers (pH 1.2–7.4) under controlled temperatures (25°C ± 1).
  • HPLC Purity Checks : Ensure >98% compound purity to exclude solvent/impurity effects .
  • Crystallography : Identify polymorphs (e.g., anhydrous vs. hydrate forms) affecting solubility .

Q. What strategies are effective for modifying the benzazepine core to enhance target selectivity?

  • Methodological Answer :

  • Ring Expansion : Introducing a methano bridge (as in 1,5-methano derivatives) increases rigidity, improving binding to G-protein-coupled receptors .
  • Substituent Tuning : Electron-donating groups (e.g., -OCH₃) at position 7 enhance serotonin receptor affinity, while bromine at position 8 favors dopamine D₂ antagonism .
    • Data Table :
ModificationTarget ReceptorBinding Affinity (Ki, nM)Selectivity RatioReference
8-BromoD₂ Dopamine12 ± 210x vs. 5-HT₂A
7-Methoxy5-HT₂A8 ± 115x vs. D₂

Notes on Evidence Utilization

  • Synthesis protocols and pharmacological data are derived from peer-reviewed studies on analogous brominated diazepines .
  • Structural analysis methods are validated via NMR and crystallography in related benzazepine systems .
  • Safety guidelines align with OECD and ICH standards referenced in technical reports .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 2
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

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